N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride
Description
N-[(6-Fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride is a benzodioxin-derived compound with a fluorine substituent at the 6-position and a methylamine hydrochloride moiety. Its molecular formula is C₉H₁₁ClFNO₂, with a molecular weight of 219.64 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 217°C |
| Boiling Point | 343.8°C (at 760 mmHg) |
| Flash Point | 161.7°C |
| CAS Registry Number | 859833-12-8 |
The compound’s structure features a 1,3-benzodioxin core, distinguishing it from other benzodioxin derivatives.
Properties
Molecular Formula |
C10H13ClFNO2 |
|---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
1-(6-fluoro-4H-1,3-benzodioxin-8-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8;/h2-3,12H,4-6H2,1H3;1H |
InChI Key |
NMKUDRCKKSKMBP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC2=C1OCOC2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- The key precursor is often a 6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine intermediate.
- Fluorinated benzodioxin derivatives are synthesized or procured with high purity to ensure regioselective substitution.
Nucleophilic Substitution to Introduce Methylamine
- The benzodioxin intermediate bearing a suitable leaving group (e.g., halide or tosylate) at the 8-position undergoes nucleophilic substitution with methylamine .
- This reaction is typically conducted in the presence of a base such as sodium hydroxide to deprotonate the amine and promote nucleophilicity.
- Solvents like methanol or ethanol are commonly used to facilitate the reaction under reflux conditions.
Reduction and Methylation Steps
- If the intermediate contains reducible functional groups (e.g., aldehydes or ketones), reduction is performed using agents such as sodium borohydride in methanol to yield the corresponding amine.
- The secondary amine is then methylated, often using methyl iodide or formaldehyde with a reducing agent, to yield the N-methylamine derivative.
Formation of the Hydrochloride Salt
- The free base N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- This step improves the compound's crystallinity, stability, and water solubility, facilitating handling and storage.
Reaction Conditions and Reagents Summary
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nucleophilic substitution | Methylamine hydrochloride, sodium hydroxide | Introduction of methylamine group |
| Reduction | Sodium borohydride, methanol | Reduction of carbonyl groups |
| Methylation | Methyl iodide or formaldehyde + reducing agent | Formation of N-methylamine |
| Salt formation | Hydrogen chloride gas or HCl in solvent | Conversion to hydrochloride salt |
Analytical and Purification Techniques
- Chromatography (flash column chromatography or preparative HPLC) is employed to purify intermediates and final product.
- Recrystallization from solvents such as ethanol or ethyl acetate is used to obtain pure hydrochloride salt crystals.
- Spectroscopic methods (NMR, IR, MS) confirm structural integrity and substitution patterns.
Research Findings and Optimization
- Reaction yields and purity are optimized by controlling temperature, reaction time, and reagent stoichiometry.
- Base strength and solvent polarity influence the efficiency of nucleophilic substitution.
- Methylation reactions require careful control to avoid over-alkylation or side reactions.
- The hydrochloride salt form exhibits enhanced stability, making it preferable for pharmaceutical and research applications.
Comparative Notes on Preparation
| Aspect | This compound | Related Compounds (e.g., free base) |
|---|---|---|
| Solubility | High in water due to hydrochloride salt | Lower solubility |
| Stability | Enhanced chemical stability | More prone to degradation |
| Handling | Easier due to crystalline solid form | May be oily or amorphous |
| Synthetic complexity | Requires additional salt formation step | Simpler but less stable |
Chemical Reactions Analysis
Nucleophilic Substitution
Due to the presence of electron-withdrawing groups in the benzodioxin structure, nucleophilic substitution reactions are favored. For instance, when treated with alkyl halides, this compound can undergo nucleophilic substitution to form various alkyl derivatives.
Electrophilic Aromatic Substitution
The aromatic system within the benzodioxin moiety allows for electrophilic aromatic substitution reactions. This can lead to functionalization at different positions on the aromatic ring, depending on the substituents already present.
Reductive Reactions
Reductive amination can also be performed using this compound as an intermediate to synthesize more complex amine derivatives. This process typically requires reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Research Findings
Recent studies have focused on exploring the pharmacological properties and synthesis efficiency of compounds related to N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride:
-
A study published in Molecules highlighted that derivatives of benzodioxin compounds exhibit significant biological activity, suggesting potential applications in drug development .
-
Another research article discussed the synthesis methodologies for similar compounds and their implications in creating novel analgesics .
Scientific Research Applications
(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine Hydrochloride (CAS 21398-54-9)
- Molecular Formula: C₁₀H₁₄ClNO₂.
- Structural Differences :
- The benzodioxin ring is 1,4-substituted (vs. 1,3-substituted in the target compound).
- Lacks a fluorine atom, reducing electronegativity and lipophilicity.
| Parameter | Target Compound | 1,4-Benzodioxin Analog |
|---|---|---|
| Benzodioxin Substitution | 1,3-Benzodioxin with 6-Fluoro | 1,4-Benzodioxin (unsubstituted) |
| Molecular Weight | 219.64 g/mol | 223.68 g/mol |
| Melting Point | 217°C | Not reported |
Key Insight: The 6-fluoro substitution in the target compound may improve metabolic stability compared to non-fluorinated analogs, a critical factor in drug design .
Sibutramine-Related Compounds
Sibutramine hydrochloride, a serotonin-norepinephrine reuptake inhibitor, has structurally related impurities:
- USP Sibutramine Related Compound D RS : N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride .
| Parameter | Target Compound | Sibutramine Related Compound D |
|---|---|---|
| Core Structure | 1,3-Benzodioxin | Cyclobutyl-chlorophenyl |
| Functional Groups | Fluorine, methylamine | Chlorine, methylamine |
| Molecular Formula | C₉H₁₁ClFNO₂ | C₁₆H₂₅ClN₂ |
Key Insight : The chlorine atom in Sibutramine analogs contributes to distinct pharmacological profiles, while fluorine in the target compound may reduce off-target interactions due to smaller atomic size .
Implications of Structural Variations
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity and smaller size may enhance bioavailability compared to chlorine-containing analogs (e.g., Sibutramine impurities) .
- Benzodioxin Substitution : 1,3-Benzodioxin derivatives exhibit different ring strain and electronic effects compared to 1,4-substituted analogs, influencing binding affinity in pharmacological contexts .
Biological Activity
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride is a synthetic compound belonging to the class of organic compounds known as stilbenes. This compound has garnered attention for its potential biological activities, particularly in the context of neurobiology and cancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzodioxin moiety and a methylamine group. Its chemical formula is , with an average molecular weight of approximately 430.43 g/mol. The presence of fluorine in its structure may influence its biological activity and pharmacokinetic properties.
Research indicates that this compound primarily acts through the modulation of various signaling pathways:
- JNK Pathway Inhibition : The compound has been shown to inhibit the mitogen-activated protein kinase 10 (MAPK10), also known as JNK3. This kinase is involved in neuronal proliferation, differentiation, and apoptosis regulation. Inhibition of JNK3 can lead to reduced neuronal apoptosis, making it a potential candidate for neuroprotective therapies .
- Neurite Growth Promotion : It has been reported that this compound promotes neurite growth in spiral ganglion neurons, which is crucial for neuronal repair and regeneration . This activity suggests potential applications in treating neurodegenerative diseases.
- APP Signaling Regulation : The compound regulates amyloid-beta precursor protein (APP) signaling during neuronal differentiation by phosphorylating APP. This mechanism may have implications for Alzheimer's disease research, where APP processing is critical .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Absorption and Distribution : The compound shows favorable predictions for human intestinal absorption and blood-brain barrier penetration .
- Metabolism : It interacts with various cytochrome P450 enzymes (e.g., CYP450 3A4) but does not appear to be a substrate for several others (CYP450 2D6, CYP450 2C9) .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Neuroprotection in Cellular Models : A study demonstrated that treatment with this compound resulted in decreased cell death in neuronal cell lines subjected to oxidative stress .
- In Vivo Studies : Animal models treated with this compound exhibited enhanced recovery from neuronal injury compared to controls, suggesting its potential therapeutic benefits in conditions like stroke or traumatic brain injury .
- Cancer Research : Preliminary findings indicate that the compound may also possess anti-cancer properties by modulating apoptotic pathways in cancer cells, although further studies are needed to confirm these effects .
Q & A
Basic Research Questions
Q. What are the critical identification parameters and sourcing protocols for this compound?
- Methodology : Verify the compound using CAS RN 859833-12-8 (synonymous with the target structure). Cross-check spectral data (e.g., UV-Vis λmax at ~255 nm as seen in analogous benzodioxins) and purity assays (HPLC ≥98%) . Source from certified suppliers like Kanto Reagents, prioritizing batch-specific COA (Certificate of Analysis) validation .
Q. How should researchers handle safety and storage?
- Methodology : Follow GHS protocols despite limited hazard data. Use PPE (gloves, goggles) and work in ventilated hoods. Store at -20°C in airtight, light-protected containers to prevent hydrolysis or thermal degradation, as recommended for structurally similar hydrochlorides . For spills, neutralize with dry sand/alcohol-resistant foam and dispose via hazardous waste channels .
Q. What synthetic routes are reported for benzodioxin-methylamine derivatives?
- Methodology : Adapt protocols from analogous compounds, such as reductive amination of 6-fluoro-1,3-benzodioxin-8-carbaldehyde with methylamine, followed by HCl salt formation. Use inert conditions (argon) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques validate purity and structure?
- Methodology : Employ LC-MS (ESI+) for molecular ion confirmation ([M+H]+ ~220.6 Da). Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for purity assessment. Confirm crystallinity via XRD and thermal stability via DSC (decomposition >200°C) .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
- Methodology : Screen catalysts (e.g., NaBH4 vs. BH3·THF) for reductive amination efficiency. Optimize solvent polarity (e.g., THF vs. DCM) and reaction time using DoE (Design of Experiments). Characterize intermediates via ¹H/¹³C NMR (e.g., δ ~4.3 ppm for benzodioxin methylene) .
Q. What stability challenges arise under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC monitoring. Degradation products (e.g., free amine via HCl loss) can be identified using HRMS and mitigated by lyophilization or cryopreservation .
Q. How to resolve discrepancies in hazard classification?
- Methodology : Perform in vitro toxicology screens (e.g., Ames test for mutagenicity, EC50 in HepG2 cells). Cross-reference SDS data from multiple suppliers and publish findings to address data gaps .
Q. What mechanistic insights exist for biological activity?
- Methodology : Explore structure-activity relationships (SAR) via molecular docking (e.g., binding to serotonin/dopamine transporters). Compare with analogs like N-ethyl-1-phenethylpiperidine to assess fluorobenzodioxin’s role in CNS permeability .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
